molecular formula C30H46N8O7 B566280 Dipyridamole Triacetate CAS No. 1797121-36-8

Dipyridamole Triacetate

Cat. No.: B566280
CAS No.: 1797121-36-8
M. Wt: 630.747
InChI Key: LQQMHWWPMJRLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparative Molecular Properties

Property Dipyridamole This compound
Molecular Formula C₂₄H₄₀N₈O₄ C₃₀H₄₆N₈O₇
Molecular Weight (g/mol) 504.63 630.74
Oxygen Atoms 4 7

The mass difference of 126.11 g/mol corresponds precisely to three acetyl groups (3 × 42.03 g/mol), confirming the triacetylation pattern .

Structural Relationship to Parent Compound Dipyridamole

This compound retains the core pyrimido[5,4-d]pyrimidine scaffold of dipyridamole but introduces acetyl groups at three specific positions:

  • Esterification Sites : The hydroxyl (–OH) groups of the two diethanolamine side chains and one additional ethanolamine moiety are replaced with acetyloxy (–OAc) groups .
  • Structural Modifications :
    • The parent compound’s hydrogen-bonding capacity is reduced due to acetyl group substitution.
    • Lipophilicity increases, as evidenced by the higher carbon-to-oxygen ratio (C₃₀H₄₆N₈O₇ vs. C₂₄H₄₀N₈O₄), which impacts solubility and pharmacokinetics .

Key Structural Features:

  • Core Heterocycle : A pyrimido[5,4-d]pyrimidine system with piperidinyl substituents at positions 4 and 8 .
  • Side Chains :
    • Two bis-acetyloxyethylamino groups at positions 2 and 6.
    • One acetyloxyethylamino group at position 2 .

The SMILES notation (OCCN(CCOC(C)=O)C1=NC(N2CCCCC2)=C(N=C(N(CCOC(C)=O)CCOC(C)=O)N=C3N4CCCCC4)C3=N1) explicitly maps these modifications, highlighting the acetylated ethanolamine branches .

This derivative is often synthesized to enhance stability or modify bioavailability compared to the parent molecule, though its specific applications fall outside this characterization scope.

Properties

CAS No.

1797121-36-8

Molecular Formula

C30H46N8O7

Molecular Weight

630.747

IUPAC Name

2-[[2-[bis(2-acetyloxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethyl acetate

InChI

InChI=1S/C30H46N8O7/c1-22(40)43-19-15-37(14-18-39)29-31-25-26(27(33-29)35-10-6-4-7-11-35)32-30(34-28(25)36-12-8-5-9-13-36)38(16-20-44-23(2)41)17-21-45-24(3)42/h39H,4-21H2,1-3H3

InChI Key

LQQMHWWPMJRLSH-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCOC(=O)C)CCOC(=O)C

Synonyms

2,2’,2’’,2’’’-[(4,8-Di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol Triacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Dipyridamole Metabolites

Dipyridamole undergoes extensive glucuronidation, yielding metabolites with varying degrees of acetylation and glucuronide conjugation. Key metabolites include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Characteristics
Dipyridamole Triacetate C43H62N8O16 947.00 Acetylated glucuronide methyl ester; enhanced lipophilicity
Dipyridamole Di-O-β-D-glucuronide C36H56N8O16 832.89 Reduced acetylation; higher polarity
Dipyridamole Mono-O-β-D-glucuronide C30H48N8O10 680.75 Least modified; rapid renal excretion
Dipyridamole Tetra-O-β-D-glucuronide C48H72N8O28 1161.15 High polarity; likely slower metabolism

Key Findings :

  • Metabolic Pathways: Unlike mono- or di-glucuronides, triacetate derivatives may resist premature enzymatic degradation, enabling targeted delivery .

Structural Comparison with Other Triacetate Compounds

Triacetate groups are common in pharmaceutical chemistry to modulate solubility and bioavailability. Notable examples include:

a) Phenyloxazoline Triacetate (C16H17NO7)
  • Conformation : Adopts a hybrid skew (OS2) and diplanar (DO,4) conformation, influencing its reactivity and interaction with enzymes .
  • Pharmacological Role: Used in synthetic pathways for amino sugar derivatives, contrasting with this compound’s metabolic role .
b) Thiazoline Triacetate (C11H13NO6S)
  • Conformation : Exclusively skew (OS2), enhancing stability in aqueous environments .
  • Contrast : Unlike this compound, it lacks antiplatelet activity and is primarily a synthetic intermediate .

Structural Implications :

  • Conformational flexibility in triacetates (e.g., OS2 vs. DO,4) affects binding affinity and metabolic processing. This compound’s larger structure (vs. phenyloxazoline/thiazoline derivatives) may limit its diffusion across cellular membranes despite acetyl modifications .

Functional Comparison with Antiplatelet Agents

  • Aspirin : Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 synthesis.
  • Dipyridamole: Inhibits PDE, increasing cyclic adenosine monophosphate (cAMP) and potentiating prostacyclin’s antiplatelet effects .
  • Triacetate Form : May enhance dipyridamole’s bioavailability or target specificity, though direct evidence is lacking in the provided data .

Preparation Methods

Low-Temperature Synthesis for Enhanced Purity

The patent US8946414B2 highlights a breakthrough in reducing reaction temperatures to 113–115°C , which suppresses side reactions and yields crude dipyridamole with >98% purity. This method utilizes a stoichiometric excess of DEA (10 volumes relative to DCDPP) and extends the reaction time to 45–48 hours to ensure completion. Key advantages include:

  • Reduced impurity generation : Lower temperatures minimize degradation of DEA and DCDPP, curtailing impurities such as mono-substituted intermediates and piperidine ring-opened byproducts .

  • Scalability : Elimination of column chromatography simplifies large-scale production.

Two-Step Process via Mono-Substituted Intermediate

An alternative approach involves synthesizing 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine as an intermediate. This is achieved by reacting DCDPP with DEA in dimethylsulfoxide (DMSO) at 120–125°C for 4–5 hours, followed by isolation and subsequent reaction with DEA at 113–115°C. This method:

  • Isolates intermediates : Facilitates purification before the final substitution step.

  • Improves yield : Achieves 95% yield with HPLC purity >99.3% after recrystallization.

Solvent Systems and Crystallization Strategies

Purification is critical for pharmaceutical-grade dipyridamole. The patent describes a multi-solvent crystallization process using ethanol , toluene , and water to precipitate high-purity product.

Crystallization Protocol

  • Ethanol addition (5 volumes) at 75–80°C initiates particle nucleation.

  • Toluene introduction (10 volumes) reduces solubility, promoting crystal growth.

  • Water-mediated cooling (15 volumes) to 25–30°C ensures complete precipitation.

This protocol yields dipyridamole with >99.9% purity, meeting pharmacopeial standards.

Impurity Profiling and Control

Seven impurities (A–G) are documented, arising from:

  • Incomplete substitution (Impurity A: mono-substituted derivative).

  • Oxidative degradation (Impurity C: N-oxide form).

  • Solvent adducts (Impurity E: ethanol-bound byproduct).

ImpurityStructureSourceMitigation Strategy
AMono-substituted intermediateIncomplete reactionExtended reaction time
CN-OxideOxygen exposure during heatingNitrogen atmosphere
EEthanol adductSolvent interactionToluene washing

Comparative Analysis of Synthetic Routes

The ChemicalBook synthesis (Example 1) diverges from the patent by employing acetic acid recrystallization and benzenesulfonic acid salt formation to achieve 99.3% purity. Key differences include:

ParameterPatent MethodChemicalBook Method
Reaction Temperature113–115°C155°C
Solvent SystemNeat DEADMSO/Acetone/Water
Purification StepsEthanol/Toluene/WaterAcetic acid/Salt formation
Final Purity>99.9%99.3%

The patent’s lower-temperature approach reduces energy costs and impurity levels, making it industrially preferable.

Scalability and Industrial Adaptations

Large-scale production requires:

  • Solvent recovery systems : Toluene and ethanol are recycled to minimize waste.

  • In-line analytics : HPLC monitoring ensures reaction completion and impurity control.

  • Drying protocols : Vacuum drying at 38°C prevents thermal degradation .

Q & A

What validated analytical methods are recommended for quantifying Dipyridamole Triacetate and its impurities in pharmaceutical research?

Basic Research Question
A UPLC-Q-TOF-MS method has been validated for simultaneous quantification of this compound and its genotoxic impurities, offering superior sensitivity (lower detection limits), precision, and shorter runtime compared to traditional HPLC. Key parameters include optimized mobile phase composition (e.g., acetonitrile/ammonium formate buffer), column specifications (C18, 2.1 × 100 mm, 1.7 µm), and validation metrics (linearity R² > 0.999, recovery 95–105%). This method is suitable for routine lab analysis, particularly for impurity profiling and stability studies .

How does this compound modulate microglial activation in neurological disease models, and what experimental models are most effective?

Basic Research Question
this compound inhibits microglial activation by suppressing cytokine/chemokine release (e.g., TNF-α, IL-6) in human microglial cell cultures and murine models of multiple sclerosis (MS) and acute encephalomyelitis. In vivo, it reduces clinical severity in mice by normalizing Toll-like receptor signaling and microglial morphology. Recommended models include LPS-stimulated human microglia for in vitro studies and experimental autoimmune encephalomyelitis (EAE) mice for in vivo validation. Data should be corroborated with flow cytometry for cytokine quantification and immunohistochemistry for microglial markers .

What experimental design considerations are critical when assessing this compound’s metabolic stability and glucuronidation pathways?

Advanced Research Question
Metabolite identification requires a combination of high-resolution mass spectrometry (HRMS) and synthesized reference standards (e.g., mono-/di-/tri-O-β-D-glucuronides). Key steps:

  • In vitro incubation : Use human liver microsomes with UDPGA cofactor to track glucuronidation.
  • Chromatographic separation : Employ UPLC with C18 columns and gradient elution (methanol/0.1% formic acid).
  • Data interpretation : Compare retention times and fragmentation patterns (MS/MS) with authenticated standards (e.g., D492620, D492655) to distinguish isomeric metabolites. Contradictions between in vitro and in vivo data may arise due to interspecies differences in enzyme expression, necessitating cross-validation with transgenic animal models .

How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy between in vitro and in vivo studies?

Advanced Research Question
Discrepancies often stem from bioavailability variations, metabolite interference, or model-specific immune responses. Methodological strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure levels with efficacy.
  • Metabolite exclusion : Use selective enzyme inhibitors (e.g., β-glucuronidase inhibitors) to isolate parent compound effects.
  • Multi-omics integration : Combine transcriptomic (RNA-seq of microglia) and proteomic (cytokine arrays) data to identify off-target pathways. For example, in vivo efficacy in EAE mice may involve secondary mechanisms (e.g., endothelial barrier stabilization) not captured in vitro .

What statistical approaches are essential for validating this compound’s dose-response relationships in preclinical studies?

Advanced Research Question
Non-linear regression models (e.g., sigmoidal Emax) should be applied to dose-response data, with goodness-of-fit assessed via Akaike Information Criterion (AIC). For multi-endpoint studies (e.g., cytokine levels, histopathology), multivariate ANOVA (MANOVA) or mixed-effects models account for correlated outcomes. Power analysis (α = 0.05, β = 0.2) is critical to determine cohort sizes, especially in heterogeneous models like aged or comorbid mice. Replicate experiments must include inter-day analytical validation to control for batch effects .

How should researchers address challenges in synthesizing and characterizing this compound’s polymorphic forms?

Advanced Research Question
Polymorph characterization requires:

  • Crystallography : Single-crystal X-ray diffraction to resolve lattice parameters.
  • Thermal analysis : DSC/TGA to identify melting points and stability thresholds.
  • Solvent screening : Use polar (ethanol/water) and non-polar (toluene) systems to isolate metastable forms.
    Contradictory solubility data between polymorphs can be resolved via biorelevant media (FaSSIF/FeSSIF) testing. Purity thresholds (>98% by UPLC) and genotoxic impurity limits (<1 ppm) must align with ICH Q3A/B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.